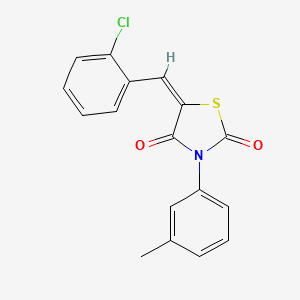
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide, also known as BIIM, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been proposed that 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide may alter the expression of genes involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of HDACs, as mentioned earlier. In addition, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been reported to induce the expression of p21, a protein that inhibits the cell cycle and promotes apoptosis. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has also been found to increase the acetylation of histones, which may alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in lab experiments is its potency. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been shown to be effective at inhibiting cancer cell growth at low concentrations. In addition, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been found to be selective for cancer cells, meaning that it does not affect normal cells as much as cancer cells. However, one limitation of using 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in lab experiments is its solubility. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide is not very soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the study of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide. One direction is to further investigate its mechanism of action. Understanding how 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide inhibits HDACs and alters gene expression may lead to the development of more effective cancer treatments. Another direction is to study the potential use of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in combination with other drugs. Combining 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide with other drugs may enhance its effectiveness and reduce its side effects. Finally, more studies are needed to determine the safety and efficacy of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide in animal models and humans before it can be used as a cancer treatment in clinical settings.
Conclusion:
In conclusion, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide is a promising compound that has shown potential for use in cancer treatment and other diseases. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of HDACs and induce apoptosis in cancer cells. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has various biochemical and physiological effects, and its potency and selectivity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and humans.
Méthodes De Synthèse
The synthesis of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzoic acid with 2-methoxyethylamine in the presence of thionyl chloride. The resulting product is then treated with benzyl bromide to obtain 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide. This synthesis method has been reported in the literature and has been used by many researchers to obtain 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide for their experiments.
Applications De Recherche Scientifique
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyethyl)benzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-iodo-5-methoxy-N-(2-methoxyethyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO4/c1-22-9-8-20-18(21)14-10-15(19)17(16(11-14)23-2)24-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEKOTDXZLRNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)


![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)
![N-(3-chlorophenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B5049285.png)

![methyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B5049302.png)


![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)
![N-allyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5049351.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5049354.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5049355.png)